Enantiomeric Purity Benchmark: 99.4% ee (R)-BocDMTA via Enzymatic Kinetic Resolution vs. Racemic Mixture
The (R)-BocDMTA compound is obtained with 99.4% enantiomeric excess via a chemoenzymatic kinetic resolution employing a thermally stable Klebsiella oxytoca hydrolase, which selectively hydrolyzes the (S)-ester of methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate, leaving the desired (R)-acid product [1]. This 99.4% ee value is documented in the primary synthetic literature and represents a critical quality attribute: substitution with racemic material (0% ee) or material of unknown enantiopurity would introduce the (S)-enantiomer as an impurity at levels potentially exceeding 0.6%, which can propagate stereochemical errors into the final peptidomimetic drug candidate [1].
| Evidence Dimension | Enantiomeric excess (ee) of the isolated (R)-acid product |
|---|---|
| Target Compound Data | 99.4% ee for (R)-BocDMTA (isolated product) |
| Comparator Or Baseline | Racemic methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate (0% ee, starting substrate); unreacted (S)-ester recovered and racemized with NaOMe (46% yield) for recycling [1] |
| Quantified Difference | Δee = 99.4 percentage points vs. racemic baseline; 24% isolated yield of (R)-acid with the enzymatic process enabling off-enantiomer recycling [1] |
| Conditions | Klebsiella oxytoca hydrolase-mediated enantioselective hydrolysis of methyl (±)-5,5-dimethyl-1,3-thiazolidine-4-carboxylate; thermal stability of enzyme allows operation at 60 °C [1][2] |
Why This Matters
Procurement of material with verified ≥99% ee ensures that the (S)-enantiomer contaminant does not compromise the stereochemical integrity of the target peptidomimetic, which is essential when the (R)-configuration is structurally required for HIV protease binding.
- [1] Ikunaka, M.; Matsumoto, K.; Fujima, Y.; Nishimoto, Y. A concise synthesis of (2S,3S)-BocAHPBA and (R)-BocDMTA, chiral building blocks for peptide-mimetic HIV protease inhibitors. Tetrahedron: Asymmetry 2002, 13 (11), 1201–1208. DOI: 10.1016/S0957-4166(02)00257-4. View Source
- [2] Ikunaka, M. Biocatalysis from the perspective of an industrial practitioner: let a biocatalyst do a job that no chemocatalyst can. Catal. Today 2004, 96 (3), 93–102. DOI: 10.1016/j.cattod.2004.06.113. View Source
